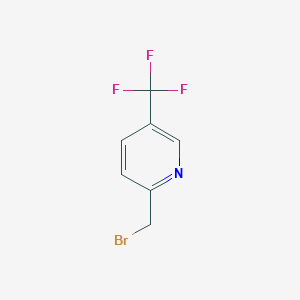

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been commercialized or proposed for ISO common names .

Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .

Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are complex and varied. For example, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the compound, which are thought to enhance its biological activities .

Applications De Recherche Scientifique

Pharmaceutical Research

The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability. 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can serve as a precursor for synthesizing various bioactive compounds. It can be used to introduce the trifluoromethyl group into molecules, potentially leading to the development of new drugs with improved pharmacokinetic properties .

Agrochemical Development

In agrochemistry, the trifluoromethyl group is valued for its ability to confer resistance to degradation by environmental factors. Compounds derived from 2-(Bromomethyl)-5-(trifluoromethyl)pyridine could be utilized to create novel pesticides or herbicides with enhanced efficacy and longevity .

Material Science

The introduction of a trifluoromethyl group into organic compounds can alter their physical properties, such as volatility and thermal stability. This makes 2-(Bromomethyl)-5-(trifluoromethyl)pyridine a valuable building block in the synthesis of materials for electronic devices or as intermediates in the production of advanced polymers .

Organic Synthesis

This compound is a versatile reagent in organic synthesis. It can undergo lithiation, allowing access to 6-substituted derivatives. These derivatives can be further functionalized to produce a wide range of organic molecules, making it a useful tool in synthetic organic chemistry .

Radical Trifluoromethylation

2-(Bromomethyl)-5-(trifluoromethyl)pyridine: can participate in radical trifluoromethylation reactions. This process is crucial for introducing trifluoromethyl groups into carbon-centered radicals, which is a key step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

Heterocycle Synthesis

As a building block, it can be employed in the construction of heterocyclic compounds. Heterocycles are a core structure in many drugs and organic materials, and the ability to introduce various substituents makes this compound particularly useful in diversifying molecular scaffolds .

Mécanisme D'action

Target of Action

It’s known that similar compounds play a significant role in the protodeboronation of alkyl boronic esters .

Mode of Action

The compound is likely to interact with its targets through a radical approach . This interaction can lead to significant changes in the target molecules, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that similar compounds are involved in the protodeboronation of alkyl boronic esters . This process is a key step in various biochemical pathways, leading to downstream effects such as the synthesis of complex organic molecules .

Result of Action

Similar compounds have been used in the synthesis of complex organic molecules, indicating that they may have significant effects at the molecular level .

Action Environment

It’s known that similar compounds can undergo significant transformations under certain conditions .

Safety and Hazards

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

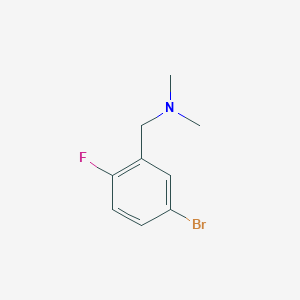

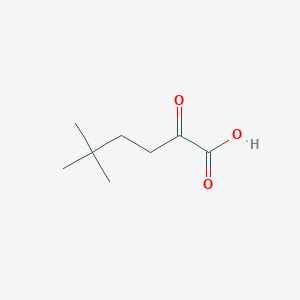

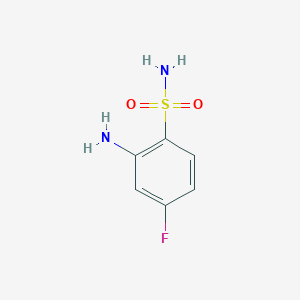

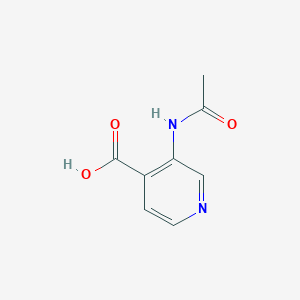

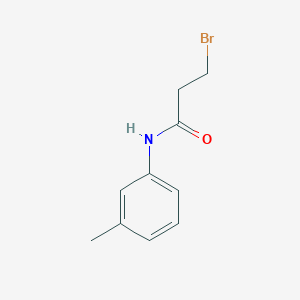

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)